Benactyzine

Beschreibung

Benactyzine is an anticholinergic drug used as an antidepressant in the treatment of depression and associated anxiety. Benactyzine is no longer widely used in medicine, although it is still a useful drug for scientific research. It does not possess any antihistamine properties.

BENACTYZINE is a small molecule drug with a maximum clinical trial phase of II.

A centrally acting muscarinic antagonist. Benactyzine has been used in the treatment of depression and is used in research to investigate the role of cholinergic systems on behavior.

See also: Benactyzine Hydrochloride (active moiety of).

Eigenschaften

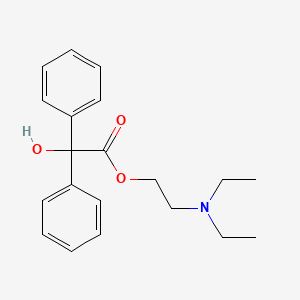

IUPAC Name |

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQOFBKHQCTVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022644 | |

| Record name | Benactyzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Crystals | |

CAS No. |

302-40-9 | |

| Record name | Benactyzine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benactyzine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benactyzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benactyzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benactyzine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENACTYZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595EG71R3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENACTYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

177-178 (Hydrochloride salt), 51 °C, Crystals from alcohol + ether; mp: 169-170 °C /Methobromide/, Crystals from acetone; mp: 177-178 °C; 14.9 g soluble in 100 ml water at 25 °C; practically insoluble in ether /HCl/ | |

| Record name | Benactyzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENACTYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Benactyzine's Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benactyzine is a well-established anticholinergic agent, exerting its effects through the antagonism of muscarinic acetylcholine receptors (mAChRs). These receptors are critical components of the parasympathetic nervous system and play significant roles in the central nervous system. This technical guide provides an in-depth exploration of the mechanism of action of benactyzine on muscarinic receptors. It details the underlying signaling pathways, provides comprehensive experimental protocols for characterization, and presents a framework for understanding its pharmacological profile. While benactyzine is known as a non-selective muscarinic antagonist, a comprehensive quantitative profile of its binding affinities at the five human muscarinic receptor subtypes (M1-M5) is not extensively documented in publicly available literature. This guide, therefore, focuses on the established general principles of its action and the methodologies to elucidate its specific interactions.

Introduction to Benactyzine and Muscarinic Receptors

Benactyzine is a tertiary amine anticholinergic drug that has been used for its anxiolytic and antidepressant properties. Its primary mechanism of action is the competitive blockade of acetylcholine at muscarinic receptors. There are five distinct subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) distributed throughout the body. Their activation by acetylcholine mediates a wide array of physiological functions, making them important therapeutic targets.

-

M1, M3, and M5 receptors primarily couple through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

-

M2 and M4 receptors couple through the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

Benactyzine, by acting as an antagonist, prevents the binding of acetylcholine and inhibits these downstream signaling cascades.

Quantitative Data on Benactyzine-Muscarinic Receptor Interaction

A thorough review of the scientific literature reveals a scarcity of comprehensive quantitative data detailing the binding affinity (Ki) or functional potency (IC50) of benactyzine at each of the five cloned human muscarinic receptor subtypes. While its identity as a muscarinic antagonist is well-established, its subtype selectivity profile has not been as extensively characterized as that of newer compounds. The following table is provided as a template for such data, which would be populated through the experimental protocols outlined in this guide.

| Receptor Subtype | Binding Affinity (Ki) | Functional Antagonism (pA2/IC50) | Assay Type | Reference |

| M1 | Data not available | Data not available | ||

| M2 | Data not available | Data not available | ||

| M3 | Data not available | Data not available | ||

| M4 | Data not available | Data not available | ||

| M5 | Data not available | Data not available |

Table 1: A template for summarizing the quantitative pharmacological data of benactyzine at human muscarinic receptor subtypes. The lack of available data highlights the need for further characterization using the methodologies described herein.

Muscarinic Receptor Signaling Pathways

The antagonistic action of benactyzine is best understood in the context of the signaling pathways it inhibits. The following diagrams illustrate the canonical Gq/11 and Gi/o pathways activated by muscarinic receptors.

Experimental Protocols for Characterizing Benactyzine

To determine the binding affinity and functional antagonism of benactyzine at each muscarinic receptor subtype, a series of in vitro pharmacological assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of benactyzine for the muscarinic receptors by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of benactyzine for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Benactyzine hydrochloride.

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet and store at -80°C. Protein concentration should be determined using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a fixed concentration of [³H]-NMS (usually near its Kd value), and varying concentrations of benactyzine.

-

Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the benactyzine concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacological Profile of Benactyzine Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benactyzine hydrochloride is a centrally acting anticholinergic agent with a complex pharmacological profile. Historically used as an antidepressant and anxiolytic, its therapeutic applications have been limited by a narrow therapeutic window and the emergence of newer agents with more favorable side-effect profiles. However, its continued use in research, particularly in the context of organophosphate poisoning and cholinergic system modulation, necessitates a thorough understanding of its interactions with various neuroreceptors. This technical guide provides a comprehensive overview of the pharmacological properties of benactyzine hydrochloride, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Benactyzine hydrochloride is a potent muscarinic antagonist and a competitive inhibitor of butyrylcholinesterase (BChE). It also exhibits noncompetitive inhibitory effects on nicotinic acetylcholine receptors (nAChRs). Its ability to counteract the effects of excessive acetylcholine accumulation makes it a subject of interest in the study of nerve agent poisoning and other cholinergic toxidromes. This document aims to consolidate the available pharmacological data on benactyzine hydrochloride to serve as a valuable resource for researchers and drug development professionals.

Mechanism of Action

Benactyzine hydrochloride's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the central and peripheral nervous system.[1] By blocking the action of acetylcholine, it reduces the excitatory effects of the parasympathetic nervous system.[1] Additionally, benactyzine acts as a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine.[2] This dual action on both the receptor and the enzyme that degrades its ligand contributes to its overall anticholinergic effects. Furthermore, benactyzine has been shown to be a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs), adding another layer of complexity to its pharmacological profile.[3]

Signaling Pathways

The primary signaling pathway affected by benactyzine is the G-protein coupled receptor (GPCR) cascade initiated by muscarinic acetylcholine receptors. The diagram below illustrates the antagonistic effect of benactyzine on this pathway.

Pharmacodynamics

The pharmacodynamic effects of benactyzine hydrochloride are primarily a consequence of its anticholinergic activity. These effects are dose-dependent and can range from therapeutic to toxic.

Receptor and Enzyme Binding Affinities

The following tables summarize the quantitative data available for the binding of benactyzine hydrochloride to its primary targets.

Table 1: Butyrylcholinesterase (BChE) Inhibition

| Parameter | Value | Species | Source |

| Ki | 0.01 mM | Human | [2] |

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Interaction

| Parameter | Value | Receptor State | Species/System | Source |

| Kd | 384 µM | Resting | Torpedo | [3] |

| Kd | 28.0 µM | Desensitized | Torpedo | [3] |

| Kant | 50 µM | Functional Inhibition | BC3H-1 muscle cells | [3] |

| Kp | 800 µM | [125I]-α-bungarotoxin binding inhibition | BC3H-1 muscle cells | [3] |

Pharmacokinetics

The pharmacokinetic profile of benactyzine hydrochloride has been primarily studied in animal models.

Table 3: Pharmacokinetic Parameters of Benactyzine

| Species | Route of Administration | Tmax | Key Findings | Source |

| Rat | Intraperitoneal | ~1 hour | 45% excreted in urine and 15% in feces within 24 hours. | [5] |

| Monkey | Intramuscular | - | Dose-dependent performance degradation. | [6] |

Note: Comprehensive pharmacokinetic data in humans, including bioavailability, volume of distribution, clearance, and half-life, are not well-documented in recent literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of benactyzine hydrochloride's pharmacology.

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman's method for determining cholinesterase activity.

Protocol Steps:

-

Reagent Preparation:

-

Prepare a stock solution of human serum BChE in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare serial dilutions of benactyzine hydrochloride in the same buffer.

-

Prepare a solution of the substrate, butyrylthiocholine iodide.

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the BChE solution to each well.

-

Add the different concentrations of benactyzine hydrochloride or buffer (for control) to the wells and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a mixture of butyrylthiocholine and DTNB to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the BChE activity.

-

Calculate the percentage of inhibition for each concentration of benactyzine hydrochloride compared to the control.

-

Determine the IC50 value from the concentration-response curve.

-

The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

Nicotinic Acetylcholine Receptor (nAChR) Functional Assay (22Na+ Influx)

This protocol describes a method to assess the functional inhibition of nAChRs by measuring ion influx.

Protocol Steps:

-

Cell Culture:

-

Culture a cell line expressing the nAChR subtype of interest (e.g., BC3H-1 cells) to confluence in appropriate culture plates.

-

-

Assay Procedure:

-

Wash the cells with a pre-warmed buffer.

-

Pre-incubate the cells with various concentrations of benactyzine hydrochloride or buffer (for control) for a specific duration.

-

Initiate the influx by adding a buffer containing a nAChR agonist (e.g., carbamylcholine) and 22Na+.

-

-

Termination and Measurement:

-

After a short incubation period (e.g., 30 seconds), rapidly terminate the influx by washing the cells multiple times with an ice-cold wash buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the amount of intracellular 22Na+ using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of agonist-stimulated 22Na+ influx by subtracting the basal influx (without agonist) from the total influx.

-

Calculate the percentage of inhibition of the agonist-stimulated influx by benactyzine hydrochloride at each concentration.

-

Determine the IC50 or Kant value from the concentration-response curve.

-

Conclusion

Benactyzine hydrochloride is a multifaceted pharmacological agent with significant anticholinergic properties. Its interactions with muscarinic and nicotinic acetylcholine receptors, as well as butyrylcholinesterase, underscore the complexity of the cholinergic system and provide a valuable tool for its investigation. While its clinical use has declined, the data and experimental protocols outlined in this guide are intended to support ongoing research into cholinergic pharmacology, toxicology, and the development of novel therapeutics targeting this critical neurotransmitter system. Further research is warranted to fully elucidate the subtype selectivity of benactyzine at muscarinic receptors and to establish a more comprehensive pharmacokinetic profile in humans.

References

- 1. Pharmacokinetics of carbamazepine in monkeys following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of benactyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of benactyzine on an equilibrium and multiple response task in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Benactyzine's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benactyzine is a centrally acting anticholinergic agent, primarily classified as a muscarinic acetylcholine receptor antagonist. Historically explored for the treatment of depression and anxiety, its potent effects on the central nervous system (CNS) have made it a subject of continued interest in neuropharmacological research. This technical guide provides an in-depth overview of the pharmacodynamics of benactyzine, with a focus on its interactions with CNS receptors, the subsequent effects on intracellular signaling pathways, and the resulting behavioral and physiological outcomes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Benactyzine, a diphenylmethane derivative, exerts its primary pharmacological effects through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) within the central nervous system.[1] By blocking the action of the endogenous neurotransmitter acetylcholine, benactyzine modulates a wide range of physiological and psychological processes, including cognition, arousal, and motor control. While its clinical use has largely been superseded by newer agents with more favorable side-effect profiles, benactyzine remains a valuable tool for investigating the role of the cholinergic system in health and disease. This guide synthesizes the current understanding of benactyzine's CNS effects, providing a technical resource for the scientific community.

Pharmacodynamics: Receptor Interactions

The primary molecular targets of benactyzine in the CNS are the five subtypes of muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors are widely distributed throughout the brain and mediate diverse neuronal functions. In addition to its high affinity for mAChRs, benactyzine has also been shown to interact with other neurotransmitter receptors, albeit with lower potency.

Muscarinic Acetylcholine Receptors

Nicotinic Acetylcholine Receptors

Benactyzine also acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[2] It exhibits a preferential affinity for the desensitized state of the receptor.[2]

Other Receptor Systems

The interaction of benactyzine with other CNS receptor systems, such as dopaminergic, serotonergic, and adrenergic receptors, is less well-characterized. Further research is required to fully elucidate its receptor interaction profile.

Quantitative Data on Receptor Binding

The following tables summarize the available quantitative data on the binding of benactyzine to its primary and secondary receptor targets.

| Receptor Subtype | Ligand | K_i_ (nM) | pA_2_ | Reference |

| Muscarinic (non-selective) | N/A | Data Not Available | Data Not Available | |

| M1 | Pirenzepine | N/A | 7.58 | [3] |

| M2 | Methoctramine | N/A | 6.78 | [3] |

| M3 | pFHHSiD | N/A | 7.94 | [3] |

| M4 | PD 102807 | N/A | Ineffective | [3] |

Note: The pA2 values listed above are for selective antagonists at the respective muscarinic receptor subtypes and are provided for comparative purposes. Specific pA2 values for benactyzine at each subtype are not currently available.

| Receptor | State | K_D_ (µM) | K_ant_ (µM) | K_p_ (µM) | Reference |

| Nicotinic AChR | Resting | 384 | 50 | 800 | [2] |

| Nicotinic AChR | Desensitized | 28.0 | N/A | N/A | [2] |

Signaling Pathways

The antagonism of muscarinic receptors by benactyzine disrupts the normal signal transduction cascades initiated by acetylcholine. The specific downstream effects depend on the G-protein coupling of the particular muscarinic receptor subtype.

G_q/11_-Coupled Receptors (M1, M3, M5)

Blockade of these receptors by benactyzine inhibits the activation of phospholipase C (PLC), thereby reducing the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and reduced activation of protein kinase C (PKC).

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Tranquilizer: A Technical History of Benactyzine and its Original Therapeutic Applications

A deep dive into the mid-2entieth century exploration of benactyzine, this technical guide illuminates the history, synthesis, and initial therapeutic utility of this anticholinergic agent. Primarily targeting researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the early clinical investigations into benactyzine's efficacy in treating psychoneurotic disorders, anxiety, and depression, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and development.

Introduction

Developed in the mid-20th century, benactyzine, chemically known as 2-diethylaminoethyl benzilate, emerged as a novel therapeutic agent with potent anticholinergic properties. Marketed in the United States by Merck in 1957 under the trade name "Suavitil," it was initially investigated for its potential to alleviate symptoms of anxiety, depression, and psychoneurosis.[1][2] Its mechanism of action, centered on the antagonism of muscarinic acetylcholine receptors, placed it within a class of drugs that modulate the autonomic and central nervous systems.[1] This guide provides a detailed historical and technical account of benactyzine, from its chemical synthesis to its early clinical applications and the experimental methodologies used to characterize its pharmacological profile.

History and Development

The development of benactyzine was part of a broader wave of psychopharmacological research in the 1950s that sought new treatments for mental health disorders. As an anticholinergic agent, benactyzine functions by blocking the action of acetylcholine, a key neurotransmitter.[1] This action was believed to be the basis for its observed anxiolytic and antidepressant effects. Early research also explored its utility in treating Parkinson's disease and as an antidote for organophosphate poisoning.[1]

Original Therapeutic Uses and Clinical Efficacy

Benactyzine was primarily investigated for the treatment of psychoneurosis, a term used in the mid-20th century to describe a class of mental disorders characterized by anxiety and depression. Several clinical trials were conducted to evaluate its efficacy.

Treatment of Psychoneurosis and Anxiety

A controlled clinical trial by Leitch and Seager in 1956 investigated the use of benactyzine in hospitalized patients with psychoneurosis. The study aimed to objectively assess the drug's therapeutic value in this patient population.

| Study | Indication | Dosage | No. of Patients | Key Outcomes | Side Effects Reported |

| Leitch and Seager, 1956 | Psychoneurosis | 1-2 mg three times daily | 50 (25 benactyzine, 25 placebo) | No statistically significant difference from placebo in overall improvement. | Dry mouth, dizziness, blurred vision, feeling of unreality. |

| Coady and Jewesbury, 1956 | Physical Tension | 2 mg | 72 | Subjective feeling of relaxation in some patients. | Mild and transient; included dizziness and a sense of detachment. |

| Alexander, 1958 (with Meprobamate) | Depression | Benactyzine 1 mg / Meprobamate 400 mg (combination tablet) | 102 | Significant improvement in depressive symptoms compared to placebo. | Drowsiness, dizziness, and mild anticholinergic effects. |

Experimental Protocols

The pharmacological effects of benactyzine were characterized through a variety of in vitro and in vivo experimental protocols typical of the era.

Protocol 1: Determination of Anticholinergic Activity (Butyrylcholinesterase Inhibition Assay)

This protocol is a representative method for determining the anticholinergic activity of a compound like benactyzine by measuring the inhibition of a cholinesterase enzyme.

Objective: To quantify the inhibitory effect of benactyzine on butyrylcholinesterase (BChE) activity.

Materials:

-

Benactyzine hydrochloride

-

Purified human serum butyrylcholinesterase

-

Butyrylthiocholine iodide (substrate)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of benactyzine hydrochloride in deionized water.

-

In a cuvette, mix the phosphate buffer, DTNB solution, and the benactyzine solution (or water for control).

-

Add the BChE enzyme solution to the cuvette and incubate for a predetermined time at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the butyrylthiocholine iodide substrate.

-

Measure the rate of increase in absorbance at 412 nm using the spectrophotometer. This absorbance change is due to the reaction of the product of substrate hydrolysis (thiocholine) with DTNB.

-

Calculate the percentage of enzyme inhibition by comparing the reaction rate in the presence of benactyzine to the control rate.

-

Determine the IC50 value (the concentration of benactyzine that causes 50% inhibition) from a dose-response curve.

Protocol 2: In Vivo Assessment of Central Nervous System Effects in Feline Models

This protocol describes a general workflow for studying the effects of benactyzine on the central nervous system of cats, a common animal model in early psychopharmacology research.

Objective: To observe the behavioral and physiological effects of benactyzine administration in cats.

Materials:

-

Benactyzine hydrochloride solution for injection

-

Adult cats of either sex

-

Behavioral observation arena

-

Electroencephalogram (EEG) recording equipment (optional)

Procedure:

-

Acclimatize the cats to the laboratory environment and handling procedures.

-

Record baseline behavioral observations, noting activity levels, posture, and any signs of anxiety or agitation.

-

If conducting EEG studies, surgically implant electrodes over the appropriate brain regions under anesthesia and allow for recovery.

-

Administer a dose of benactyzine hydrochloride, typically via intramuscular or intraperitoneal injection.

-

Continuously observe the cat's behavior in the observation arena for a set period (e.g., 2-4 hours). Record changes in motor activity, exploratory behavior, social interaction (if applicable), and any unusual behaviors.

-

If applicable, record EEG data before and after drug administration to assess changes in brain wave patterns.

Mandatory Visualizations

Benactyzine Synthesis Pathway

Caption: Synthesis of Benactyzine.

Anticholinergic Mechanism of Action

Caption: Benactyzine's anticholinergic action.

Experimental Workflow: In Vivo CNS Study

Caption: In vivo CNS study workflow.

Conclusion

Benactyzine represents a significant chapter in the history of psychopharmacology. While its therapeutic use has been largely superseded by newer agents with more favorable side-effect profiles, the early research into its properties laid important groundwork for the understanding of anticholinergic drugs and their effects on the central nervous system. The clinical trials of the 1950s, though perhaps lacking the rigorous statistical analysis of modern studies, provide valuable insight into the initial exploration of pharmacological treatments for anxiety and depression. The experimental protocols of the era, while simpler than today's methods, were foundational in establishing the pharmacological basis of benactyzine's activity. This technical guide serves as a historical and scientific resource for understanding the origins and initial therapeutic journey of this once-promising tranquilizer.

References

Benactyzine as a Butyrylcholinesterase (BChE) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of benactyzine's role as a competitive inhibitor of butyrylcholinesterase (BChE). Benactyzine, an anticholinergic drug, has been studied for its potential in various therapeutic contexts, including as an antidote for organophosphate poisoning.[1][2] This document details the mechanism of action, quantitative inhibitory data, a comprehensive experimental protocol for assessing its inhibitory activity, and a visualization of its impact on the cholinergic signaling pathway. The information presented is intended to support further research and drug development efforts centered on BChE inhibition.

Introduction to Butyrylcholinesterase and Cholinergic Signaling

The cholinergic nervous system, crucial for a myriad of physiological processes, relies on the precise regulation of the neurotransmitter acetylcholine (ACh). Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of acetylcholine, terminating its signaling effect at cholinergic synapses. While AChE is the primary enzyme responsible for ACh breakdown at the neuromuscular junction and in the brain, BChE is predominantly found in plasma, liver, and other tissues, playing a significant role in hydrolyzing a variety of choline esters and acting as a scavenger for cholinesterase inhibitors.[1]

Inhibition of BChE can lead to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is of significant interest in the treatment of conditions characterized by a cholinergic deficit, such as Alzheimer's disease, and in counteracting the effects of nerve agents and pesticides that irreversibly inhibit AChE.

Benactyzine: A Competitive Inhibitor of BChE

Benactyzine is an anticholinergic agent that also functions as a competitive inhibitor of BChE.[1][3] Its mechanism of action involves binding to the active site of the BChE enzyme, thereby preventing the hydrolysis of its natural substrate, acetylcholine. This competitive inhibition is a reversible process, with the degree of inhibition dependent on the concentration of benactyzine.

Quantitative Inhibition Data

The potency of benactyzine as a BChE inhibitor is quantified by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency.

| Compound | Target | Inhibition Constant (Ki) | Inhibition Type | Source |

| Benactyzine | Human Serum Butyrylcholinesterase (BChE) | 0.010 ± 0.001 mM | Competitive | [1][4] |

| Benactyzine Hydrochloride | Butyrylcholinesterase (BChE) | 0.010 mM | Competitive | [3][5] |

Experimental Protocol: Determination of BChE Inhibition by Benactyzine

The following protocol outlines a detailed methodology for determining the inhibitory effect of benactyzine on BChE activity using the spectrophotometric method developed by Ellman. This assay is based on the hydrolysis of the substrate butyrylthiocholine (BTCh) by BChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[4]

Materials and Reagents

-

Purified human serum butyrylcholinesterase (BChE)

-

Benactyzine hydrochloride

-

Butyrylthiocholine iodide (BTCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

3-(N-morpholino)propanesulfonic acid (MOPS) buffer (5 mM, pH 7.5)

-

Spectrophotometer capable of reading absorbance at 412 nm

-

96-well microplate (optional, for high-throughput screening)

-

Incubator or water bath set to 37°C

-

Pipettes and other standard laboratory equipment

Solution Preparation

-

MOPS Buffer (5 mM, pH 7.5): Prepare a 5 mM solution of MOPS in deionized water and adjust the pH to 7.5.

-

DTNB Solution (0.25 mM): Dissolve DTNB in MOPS buffer to a final concentration of 0.25 mM.

-

BTCh Substrate Solutions: Prepare a series of BTCh solutions in deionized water at concentrations ranging from 0.25 mM to 5.0 mM.

-

Benactyzine Hydrochloride Solutions: Prepare a stock solution of benactyzine hydrochloride in deionized water. From this stock, prepare a series of dilutions at various concentrations to be tested.

-

BChE Enzyme Solution: Prepare a solution of purified BChE in MOPS buffer. The final concentration in the assay mixture should be optimized to yield a linear reaction rate for at least 5 minutes.

Assay Procedure

-

Assay Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or a well of a microplate), prepare the assay mixture with a final volume of 0.5 mL. The mixture should contain:

-

0.25 mM DTNB in 5 mM MOPS buffer, pH 7.5.

-

Appropriate concentrations of benactyzine hydrochloride.

-

Purified BChE enzyme (e.g., 1.56 mg).

-

-

Pre-incubation: Pre-incubate the assay mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the BTCh substrate at varying concentrations (from 0.25 mM to 5.0 mM).

-

Measurement of Absorbance: Immediately after adding the substrate, start monitoring the increase in absorbance at 412 nm at 37°C. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of time where the reaction rate is linear.

-

Data Analysis:

-

Calculate the initial reaction velocities (v) from the linear portion of the absorbance versus time plots.

-

To determine the type of inhibition and the Ki value, plot the data using a Lineweaver-Burk plot (1/v versus 1/[S]) or a Dixon plot (1/v versus [I]). For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

-

The Ki value can be calculated using non-linear regression analysis software.[1]

-

Visualization of Cholinergic Signaling and BChE Inhibition

The following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for assessing BChE inhibition.

Caption: Cholinergic signaling pathway with BChE inhibition by benactyzine.

References

- 1. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Benactyzine Hydrochloride | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]

In Vitro Pharmacology of Benactyzine at Cholinergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacological properties of Benactyzine, a compound with known interactions at cholinergic receptors. Benactyzine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) and as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[1] This document synthesizes available quantitative data on its binding affinities and functional antagonism, details established experimental protocols for its study, and presents visual representations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the effects of Benactyzine and similar compounds on the cholinergic system.

Introduction

Benactyzine is a tertiary amine anticholinergic agent that has been studied for its effects on the central and peripheral nervous systems.[2] Its primary mechanism of action involves the modulation of cholinergic neurotransmission through interactions with both muscarinic and nicotinic acetylcholine receptors.[1][3] Understanding the specifics of these interactions is crucial for elucidating its pharmacological profile and potential therapeutic applications. This guide focuses on the in vitro characterization of Benactyzine's effects on these two major classes of cholinergic receptors.

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Signaling Pathways of Muscarinic Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G-proteins and initiate distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also modulate ion channels, such as opening potassium channels, which leads to hyperpolarization of the cell membrane.

Caption: Gq-coupled muscarinic receptor signaling pathway.

Caption: Gi-coupled muscarinic receptor signaling pathway.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

In contrast to its effects on mAChRs, Benactyzine acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors.[3] This indicates that it does not bind to the acetylcholine binding site (the orthosteric site) but rather to a different site on the receptor, known as an allosteric site.[3] By binding to this allosteric site, Benactyzine modulates the receptor's response to acetylcholine.

Quantitative Data for nAChR Interaction

The following tables summarize the available quantitative data for the interaction of Benactyzine with nAChRs.

Table 1: Binding Affinities of Benactyzine for Nicotinic Acetylcholine Receptors

| Receptor State | Parameter | Value (µM) | Species/Tissue | Reference |

| Resting State | Kp | 800 | Torpedo californica | [3] |

| Resting State | KD | 384 | Torpedo californica | [3] |

| Desensitized State | KD | 28.0 | Torpedo californica | [3] |

Table 2: Functional Inhibition of Nicotinic Acetylcholine Receptors by Benactyzine

| Parameter | Value (µM) | Cell Line | Reference |

| Kant | 50 | BC3H-1 muscle cells | [3] |

-

Kp: Dissociation constant determined from inhibition of [125I]-α-bungarotoxin binding.

-

KD: Dissociation constant.

-

Kant: Apparent antagonist dissociation constant determined from functional assays (inhibition of 22Na+ influx).

These data indicate that Benactyzine has a significantly higher affinity for the desensitized state of the nAChR compared to the resting state, a characteristic feature of many allosteric modulators.[3]

Signaling Pathway of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of acetylcholine, the receptor undergoes a conformational change that opens an intrinsic ion channel, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane.

Caption: Nicotinic acetylcholine receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is designed to determine the binding affinity of a test compound, such as Benactyzine, for muscarinic receptors using a competitive binding assay with a radiolabeled antagonist, typically [3H]N-methylscopolamine ([3H]-NMS).

Caption: Experimental workflow for a radioligand binding assay.

Isolated Tissue Bath Assay for Functional Antagonism at Muscarinic Receptors

This ex vivo method assesses the functional antagonism of a compound by measuring its ability to inhibit agonist-induced contractions of smooth muscle tissue, such as the rat ileum, which is rich in muscarinic receptors.

References

Benactyzine as a Pharmacological Tool for Investigating Stress-Induced Behavioral Changes in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the use of benactyzine, a potent muscarinic acetylcholine receptor antagonist, in the study of stress-induced behavioral alterations in animal models. While benactyzine has been historically explored for its anxiolytic properties, its application in modern, well-defined stress paradigms requires careful consideration of its neurobiological mechanisms and behavioral effects. This document outlines the core principles of benactyzine's mechanism of action, details established experimental protocols for inducing and assessing stress-related behaviors in rodents, and presents available data on its effects. Furthermore, it provides standardized methodologies for key behavioral assays, including the Elevated Plus Maze (EPM), the Forced Swim Test (FST), and the Chronic Social Defeat Stress (CSDS) model, to facilitate the design and execution of future preclinical research in this area.

Introduction: The Role of the Cholinergic System in Stress and Anxiety

The central cholinergic system, primarily mediated by acetylcholine (ACh), plays a crucial role in regulating cognitive function, arousal, and emotional responses. Dysregulation of cholinergic signaling has been implicated in the pathophysiology of various psychiatric disorders, including anxiety and depression. Stress exposure significantly impacts central cholinergic neurotransmission, contributing to the behavioral sequelae of stress-related disorders.

Benactyzine, as a centrally acting muscarinic antagonist, provides a valuable pharmacological tool to probe the involvement of muscarinic acetylcholine receptors (mAChRs) in stress-induced behavioral changes.[1][2] By blocking the action of ACh at these receptors, benactyzine can help elucidate the contribution of cholinergic pathways to anxiety-like behaviors, depressive-like states, and other stress-related phenotypes in animal models.

Mechanism of Action of Benactyzine

Benactyzine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3] There are five subtypes of mAChRs (M1-M5), all of which are G protein-coupled receptors involved in modulating neuronal excitability and synaptic transmission. Benactyzine's non-selective antagonism of these receptors in the central nervous system leads to a reduction in parasympathetic tone and alters neuronal activity in brain regions critical for emotional regulation, such as the amygdala, hippocampus, and prefrontal cortex.[4]

The anxiolytic potential of modulating muscarinic receptors is supported by studies showing that activation of insular mAChRs can produce anxiolytic effects, while their inhibition can increase anxiety.[4]

Signaling Pathway of Muscarinic Acetylcholine Receptors

References

- 1. Action of a series of benactyzine-derivatives and other compounds on stress-induced behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of benzilic acid diethylaminoethylester HCl (benactyzine) on stress-induced behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Insular muscarinic signaling regulates anxiety-like behaviors in rats on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Benactyzine In Vivo Experimental Protocols for Rodents: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Benactyzine is an anticholinergic drug that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] By blocking the action of the neurotransmitter acetylcholine, it reduces the activity of the parasympathetic nervous system.[1] This mechanism has led to its investigation for various conditions, including anxiety, depression, and as a potential antidote for organophosphate poisoning.[2][3] In preclinical rodent models, benactyzine is primarily utilized to investigate its effects on the central nervous system, particularly its influence on motor activity and cognitive functions. Due to its anticholinergic properties, it can produce a range of effects, and careful dose-selection is critical to distinguish between therapeutic and side effects.[4] These protocols provide a framework for the in vivo evaluation of benactyzine in rodent models.

Quantitative Data Summary

The following tables summarize quantitative data related to the administration of benactyzine in rodent models.

Table 1: Dose-Response of Benactyzine on Locomotor Activity in Rats

| Dose (mg/kg, i.p.) | Effect on Ambulatory Activity | Effect on Fine Motor Activity | Duration of Effect (hours) |

| 1.0 - 10.0 | No significant increase | Significant increase | 2 - 3 |

Source: Data adapted from Sipos et al., 1999.[5] Fine motor activity includes smaller movements like grooming and head-turning, while ambulatory activity reflects larger movements such as traversing the testing arena.

Table 2: Pharmacokinetic Parameters of Benactyzine in Rodents

| Species | Administration Route | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Half-life (t½) |

| Rat | Intraperitoneal (i.p.) | ~1 hour | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available |

Note: Comprehensive pharmacokinetic data for benactyzine in rodents is limited in the available literature. The Tmax in rats is approximated from descriptive reports.

Signaling Pathway and Experimental Workflows

Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism

Benactyzine exerts its effects by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors (mAChRs) at the postsynaptic terminal. This blockade prevents the downstream signaling cascade typically initiated by ACh, leading to a reduction in cholinergic neurotransmission.

Caption: Mechanism of Benactyzine as a muscarinic antagonist.

Experimental Workflow: Locomotor Activity Assessment

This workflow outlines the key steps for assessing the effect of benactyzine on spontaneous locomotor activity in rats.

Caption: Workflow for a rodent locomotor activity study.

Detailed Experimental Protocols

Protocol 1: Spontaneous Locomotor Activity

Objective: To assess the dose-dependent effects of benactyzine on spontaneous horizontal and fine motor activity in rats.

Materials:

-

Benactyzine hydrochloride

-

Sterile saline (0.9% NaCl) for vehicle and dilution

-

Automated locomotor activity chambers with infrared beam detection systems

-

Male Wistar rats (250-350g)

-

Standard laboratory animal housing

Procedure:

-

Animal Housing and Habituation: House rats in a temperature-controlled colony room with a 12-hour light/dark cycle, with food and water available ad libitum. Handle animals for at least 3 days prior to testing to acclimate them to the experimenter.

-

Habituation to Testing Environment: On the day of the experiment, transport the rats to the testing room at least 60 minutes before the start of the procedure to allow for habituation.

-

Drug Preparation and Administration: Prepare solutions of benactyzine hydrochloride in sterile saline. Administer the desired dose (e.g., 1.0, 3.0, 10.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection in a volume of 1 ml/kg.

-

Locomotor Activity Recording: Immediately after injection, place each rat individually into the center of an automated activity chamber. Record locomotor activity continuously for at least 3 hours. The system should differentiate between ambulatory movements (horizontal beam breaks) and fine motor movements (e.g., repetitive breaking of the same beam).

-

Data Analysis: Quantify the total number of ambulatory counts and fine motor activity counts in discrete time bins (e.g., 10-minute intervals) over the recording period. Compare the activity of benactyzine-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Elevated Plus Maze (EPM)

Objective: To evaluate the potential anxiolytic or anxiogenic effects of benactyzine in mice or rats.

Materials:

-

Benactyzine hydrochloride

-

Vehicle (e.g., sterile saline)

-

Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)

-

Video tracking software and camera

-

Male C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats (250-300g)

Procedure:

-

Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the test. The room should be dimly lit to encourage exploration.

-

Drug Administration: Administer benactyzine or vehicle i.p. 30 minutes before testing. Note: Specific anxiolytic doses for benactyzine in the EPM are not well-established in the literature. A starting dose range of 0.5 - 5.0 mg/kg may be considered, based on doses affecting motor activity.

-

Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for 5 minutes. Record the session using an overhead camera.

-

Data Collection: Use video tracking software to automatically score the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

Data Analysis: An anxiolytic effect is typically indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle group, without a significant change in total distance traveled (to rule out hyperactivity). Conversely, an anxiogenic effect is indicated by a decrease in open arm exploration.

Protocol 3: Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like effects of benactyzine in mice.

Materials:

-

Benactyzine hydrochloride

-

Vehicle (e.g., sterile saline)

-

Glass or clear plastic cylinders (25 cm tall, 10 cm diameter)

-

Water bath to maintain water temperature

-

Video camera for recording

-

Male BALB/c mice (8-12 weeks old)

Procedure:

-

Test Preparation: Fill the cylinders with water (23-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

-

Habituation and Administration: Acclimate mice to the testing room for at least 60 minutes. Administer benactyzine or vehicle i.p. 30-60 minutes before the test. Note: As with the EPM, specific antidepressant-like doses for benactyzine are not well-documented. A starting dose range of 1.0 - 10.0 mg/kg could be explored.

-

Testing: Gently place each mouse into its respective cylinder of water. The test duration is typically 6 minutes. Record the sessions for later analysis.

-

Post-Test Care: After 6 minutes, remove the mice from the water, dry them with a towel, and place them in a warmed holding cage before returning them to their home cage.

-

Data Analysis: Score the last 4 minutes of the 6-minute test. The primary measure is "immobility time," defined as the period when the mouse makes only the minimal movements necessary to keep its head above water. A significant decrease in immobility time in the benactyzine-treated group compared to the vehicle group suggests an antidepressant-like effect. It is crucial to also assess general locomotor activity in a separate test to ensure that the observed effect is not due to hyperactivity.

References

- 1. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]

- 2. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effects of an anticholinergic drug, benactyzine hyrochloride, on vision and vision performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Benactyzine in Human Plasma Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

AN-BZY-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of benactyzine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Principle of the Method

This method utilizes reverse-phase chromatography to separate benactyzine from endogenous plasma components. A C18 stationary phase is used in conjunction with a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. After extraction from the plasma matrix via protein precipitation, the sample is injected into the HPLC system. Benactyzine is identified and quantified based on its retention time and peak area, respectively, by comparing it against a calibration curve constructed from standards of known concentrations.

Materials and Reagents

-

Benactyzine Hydrochloride (≥98% purity)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

-

Drug-free human plasma (with EDTA or heparin as anticoagulant)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this application. The specific conditions are outlined in the table below.

| Parameter | Condition |

| HPLC System | Isocratic Pump, Autosampler, UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.5) (40:60, v/v) |

| Flow Rate | 1.0 mL/min[1][2] |

| Detection Wavelength | 217 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Solutions

-

Buffer Preparation (20 mM KH₂PO₄, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

-

Benactyzine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benactyzine Hydrochloride and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Label a series of microcentrifuge tubes for each concentration level (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).

-

Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to achieve the desired final concentrations for the calibration curve.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in the same manner.

Plasma Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system for analysis.

Caption: Workflow for Benactyzine quantification in plasma.

Method Validation Summary

The analytical method was validated according to standard bioanalytical method validation guidelines. The results are summarized below.

| Validation Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 3 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Accuracy (% Recovery) | 95.8% - 104.2%[3] |

| Precision (% RSD) | Intra-day: ≤ 4.5% Inter-day: ≤ 6.8%[2] |

| Specificity | No significant interference was observed from endogenous plasma components at the retention time of benactyzine. |

| Benactyzine Retention Time | Approximately 6.5 minutes |

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of benactyzine in human plasma. The straightforward protein precipitation sample preparation and isocratic elution allow for a high throughput of samples. The method is validated to be linear, accurate, and precise over a clinically relevant concentration range, making it a valuable tool for pharmaceutical research and development.

References

- 1. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Benactyzine Hydrochloride Solutions for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benactyzine hydrochloride is a centrally acting anticholinergic and antimuscarinic agent.[1][2][3] It functions as a competitive inhibitor of butyrylcholinesterase (BChE) with a Ki of 0.010 mM and as a muscarinic antagonist.[1][4][5] Historically used as an antidepressant, it is now primarily employed in research to investigate the role of cholinergic systems in behavior and as a potential agent in organophosphate poisoning research.[3][4][5] Proper preparation of Benactyzine hydrochloride solutions is critical for achieving accurate and reproducible results in in vivo studies. This document provides detailed protocols for solubilization and preparation of dosing solutions suitable for animal administration.

Physicochemical Properties

A summary of the key physicochemical properties of Benactyzine hydrochloride is presented below. This data is essential for accurate preparation of stock and working solutions.

| Property | Value | Source(s) |

| Chemical Name | 2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | [4][6] |

| CAS Number | 57-37-4 | [1][2][4] |

| Molecular Formula | C₂₀H₂₅NO₃·HCl | [1] |

| Molecular Weight | 363.88 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [2][7] |

| Melting Point | 177-179 °C | [2][4] |

| Solubility (Water) | ~50 mg/mL (137.41 mM); requires sonication. | [4][7][8] |

| Solubility (DMSO) | ~150 mg/mL (412.22 mM); requires sonication/warming. | [4][7] |

| Solubility (Ethanol) | ≥15.13 mg/mL; requires sonication. | [9] |

| Storage (Powder) | -20°C for 3 years or 4°C for 2 years. Store in a sealed, desiccated environment. | [2][4] |

| Storage (Solutions) | In solvent: -80°C for 6 months, -20°C for 1 month. Avoid repeated freeze-thaw cycles. | [4][5] |

Experimental Workflow for Solution Preparation

The general workflow for preparing Benactyzine hydrochloride for in vivo administration involves creating a concentrated stock solution, which is then diluted to the final working concentration using an appropriate vehicle.

Figure 1: General workflow for preparing Benactyzine hydrochloride dosing solutions.

Protocols for Solution Preparation

It is recommended to prepare solutions fresh for each experiment.[5] If a stock solution is used, it should be stored appropriately and brought to room temperature before dilution.

Protocol 1: Preparation of Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is an effective solvent for creating a high-concentration stock solution of Benactyzine hydrochloride.

Materials:

-

Benactyzine hydrochloride powder

-

Anhydrous/fresh DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and/or sonicator

Procedure:

-

Calculate the required mass of Benactyzine hydrochloride to prepare a stock solution of desired concentration (e.g., 100 mg/mL).

-

Weigh the calculated amount of powder and place it in a sterile vial.

-

Add the required volume of fresh DMSO to the vial. Hygroscopic (moisture-absorbing) DMSO can reduce solubility.[1]

-

Vortex vigorously to dissolve the powder.

-

If necessary, use a sonicator or gently warm the solution to aid dissolution until the solution is clear.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in PBS (for high solubility needs)

This protocol is suitable when a relatively high concentration is needed and co-solvents are to be avoided.

Materials:

-

Benactyzine hydrochloride powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Sterile conical tube or vial

-

Sonicator

Procedure:

-

Weigh the required amount of Benactyzine hydrochloride for the final desired concentration (up to 25 mg/mL).[4][5]

-

Add the calculated volume of sterile PBS.

-

Sonicate the mixture until the solution is completely clear. This step is necessary to achieve full dissolution in PBS.[4][5]

-

If the working solution is not for immediate use, it should be sterilized by filtering through a 0.22 µm filter.[5]

-

Use the freshly prepared solution promptly for optimal results.[4]

Protocol 3: Preparation of Working Solution using a Co-Solvent Formulation

This formulation is useful for achieving a stable and clear solution for in vivo administration, particularly when starting from a DMSO stock.

Materials:

-

Benactyzine hydrochloride stock solution in DMSO (from Protocol 1)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile ddH₂O or saline

Procedure: This method involves the sequential addition of solvents to maintain solubility. An example formulation is provided by InvivoChem.[4]

-

Begin with the required volume of the Benactyzine hydrochloride DMSO stock solution in a sterile tube.

-

Add PEG300. A typical ratio might involve adding a volume of PEG300 that is a multiple of the DMSO volume (e.g., for every 50 µL of DMSO stock, add 450 µL of PEG300). Mix until the solution is clear.

-

Add Tween 80. (e.g., add 500 µL of Tween 80). Mix until the solution is clear.

-

Add sterile ddH₂O or saline to reach the final desired volume (e.g., add 9 mL of ddH₂O). Mix thoroughly.

-

The final solution should be clear. Use this formulation promptly after preparation.

Mechanism of Action: Cholinergic Signaling Inhibition

Benactyzine hydrochloride exerts its effects through two primary mechanisms in the cholinergic system. First, it acts as a muscarinic antagonist, competitively blocking acetylcholine (ACh) from binding to muscarinic receptors on postsynaptic neurons.[1][10] This prevents the downstream signaling cascade typically initiated by ACh. Second, it is a competitive inhibitor of Butyrylcholinesterase (BChE), an enzyme that hydrolyzes and inactivates ACh in the synaptic cleft.[4][5] By inhibiting BChE, it can indirectly modulate ACh levels.

Figure 2: Mechanism of action of Benactyzine hydrochloride in the cholinergic synapse.

In Vivo Dosing Considerations

-

Dosage: The appropriate dosage must be determined empirically for the specific animal model and experimental paradigm. A previously reported dose in cats was 1 mg/kg.[5] Researchers should perform dose-response studies to identify the optimal concentration.

-

Route of Administration: The choice of administration route (e.g., intraperitoneal (IP), intravenous (IV), subcutaneous (SC), or oral) depends on the desired pharmacokinetic profile. The formulation must be suitable for the chosen route.

-

Solution Stability: Always use freshly prepared solutions for optimal results, as the stability of diluted working solutions over time is not well characterized.[4][5]

-

Animal Welfare: Monitor animals for any adverse effects, as Benactyzine hydrochloride has central and peripheral anticholinergic effects.[3] Ensure all procedures are approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

- 1. selleckchem.com [selleckchem.com]

- 2. Benactyzine = 98 HPLC 57-37-4 [sigmaaldrich.com]

- 3. Benactyzine | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benactyzine Hydrochloride | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Benactyzine Hydrochloride | C20H26ClNO3 | CID 66448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. What is the mechanism of Benactyzine Methobromide? [synapse.patsnap.com]

Application Notes and Protocols: Electrophysiological Effects of Benactyzine on Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benactyzine is a potent centrally acting anticholinergic agent, primarily known for its antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] It also exhibits noncompetitive antagonism at nicotinic acetylcholine receptors (nAChRs).[3] These actions disrupt cholinergic neurotransmission, leading to a range of effects on the central and peripheral nervous systems. Understanding the precise electrophysiological consequences of benactyzine's interaction with neuronal membranes and ion channels is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the cholinergic system.

These application notes provide a summary of the known electrophysiological effects of benactyzine and related muscarinic antagonists, along with detailed protocols for investigating these effects in neuronal preparations.

Data Presentation

Quantitative Effects of Benactyzine and Other Muscarinic Antagonists on Neuronal Activity

The following tables summarize the available quantitative data on the electrophysiological effects of benactyzine and provide proxy data from other well-characterized muscarinic antagonists to infer potential effects of benactyzine.

| Drug | Preparation | Target/Parameter | Effect | Concentration/Dose | Citation |

| Benactyzine | BC3H-1 muscle cells | Carbamylcholine-elicited 22Na+ influx (nAChR-mediated) | Inhibition (noncompetitive) | K_ant_ = 50 µM | [3] |

| Atropine | Rat Hippocampal Theta Cells (in vivo) | Firing Rate | Reduction to 24% of control | Iontophoretic application | |

| Atropine | Rat Hippocampal CA1 Complex-Spike Cells (in vivo) | Bursting Activity | Selective elimination | Iontophoretic application | |

| Pirenzepine/MT7 | Primary DRG Neurons and SH-SY5Y Cells | Membrane Potential | Hyperpolarization | Not specified | [2] |

| Muscarinic Agonists | Rat Hippocampal CA1 Interneurons (in vitro) | Membrane Potential | Depolarization, Hyperpolarization, or Biphasic Response | Not applicable | [3] |

Signaling Pathways and Experimental Workflows

Benactyzine's Primary Mechanism of Action

Benactyzine primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), preventing acetylcholine (ACh) from binding and activating downstream signaling cascades. This blockade can lead to various changes in neuronal excitability.

Caption: Benactyzine's antagonism of mAChRs.

Experimental Workflow for Brain Slice Electrophysiology

The following diagram outlines a typical workflow for investigating the effects of benactyzine on neuronal activity in ex vivo brain slices.

References

- 1. Effects of atropine on hippocampal theta cells and complex-spike cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]